Superior Biochemical Potency for CDK4 and Broader Kinase Inhibition Profile
In biochemical assays, abemaciclib exhibits significantly greater potency for CDK4 compared to palbociclib and ribociclib, as measured by Ki and IC50 values. For CDK4/cyclin D3, abemaciclib has a Ki of 0.07 ± 0.01 nM, which is approximately 3.7-fold more potent than palbociclib (0.26 ± 0.03 nM) and 7.6-fold more potent than ribociclib (0.53 ± 0.08 nM) [1]. Abemaciclib also demonstrates broader kinase inhibition beyond CDK4/6, including activity against CDK9 (Ki 4.1 ± 1.3 nM) and CDK1 (IC50 1627 nM), whereas palbociclib and ribociclib show minimal inhibition of these off-target kinases [2][3].
| Evidence Dimension | Biochemical binding affinity (Ki) for CDK4/cyclin D3 |
|---|---|
| Target Compound Data | 0.07 ± 0.01 nM |
| Comparator Or Baseline | Palbociclib: 0.26 ± 0.03 nM; Ribociclib: 0.53 ± 0.08 nM |
| Quantified Difference | 3.7-fold more potent than palbociclib; 7.6-fold more potent than ribociclib |
| Conditions | Cell-free biochemical kinase assay |
Why This Matters
Higher potency enables lower effective doses and may contribute to the ability to dose continuously without treatment holidays, a key differentiator for patient adherence and sustained target inhibition.
- [1] Torres-Guzmán R, et al. Table 1: Biochemical and cellular potency. In: Abemaciclib, a CDK4 and 6 inhibitor with unique pharmacological properties for breast cancer therapy. J Clin Oncol. 2021;39(15_suppl):e12506. View Source
- [2] Chen P, et al. Spectrum and Degree of CDK Drug Interactions Predicts Clinical Performance. Cancer Discov. 2016;6(7):770-785. View Source
- [3] Torres-Guzmán R, et al. Preclinical selectivity profile of the CDK4/6 inhibitor ribociclib (LEE011) compared with that of palbociclib and abemaciclib. Cancer Res. 2017;77(13_Suppl):2346. View Source
